molecular formula C10H17N3O3 B5549040 2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol

2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol

Cat. No. B5549040
M. Wt: 227.26 g/mol
InChI Key: SWGTYYVWTVQMAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves multi-component reactions, such as the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rhodium(III)-catalyzed imidoyl C-H activation, leading to pyrido[1,2-a]pyrimidin-4-ones. This process accommodates a broad range of functional groups, indicating a versatile approach to pyrimidine derivatives synthesis (Hoang, Zoll, & Ellman, 2019).

Molecular Structure Analysis

The molecular structure of pyrimidinyl compounds often features slight nonplanarity in the pyrimidine ring, with various substituents introducing conformational and electronic effects. For example, a study on a related pyrimidinyl compound revealed a slightly nonplanar pyrimidine ring, affected by substituent groups (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).

Chemical Reactions and Properties

Pyrimidinyl compounds engage in a range of chemical reactions, such as the rearrangement of chlorinated pyrrolidin-2-ones to 5-methoxylated 3-pyrrolin-2-ones, highlighting their reactivity and potential for derivatization (Ghelfi et al., 2003).

Physical Properties Analysis

The physical properties, including crystal structure and conformational behavior, can be significantly influenced by methoxy and methyl groups. These groups affect the compound's crystallinity, melting points, and solubility, indicative of the structural diversity within pyrimidine derivatives.

Chemical Properties Analysis

Pyrimidinyl compounds possess a variety of chemical properties, such as the ability to undergo hydroboration, a reaction relevant for transforming carbon dioxide into methanol, showcasing the versatility and reactivity of pyrimidine derivatives in chemical transformations (Pal, Groy, & Trovitch, 2015).

Scientific Research Applications

1. Fuel Additive Research

Research on methanol reforming and its derivatives, such as in the production of hydrogen or other chemicals, is significant. Methanol, a related compound, serves as a basis for developing fuel additives like Methyl Tert-butyl Ether (MTBE) and others, enhancing fuel performance and reducing harmful emissions. The synthesis and decomposition reactions involving methanol and similar compounds are central to advancing sustainable energy solutions and improving fuel efficiency (Siek-Ting Yong et al., 2013; A. Bielański et al., 2003).

2. Hydrogen Production Techniques

The development of efficient hydrogen production methods from methanol is crucial for the hydrogen economy. Studies focus on catalyst development, reactor technology, and understanding the kinetics of methanol steam reforming, partial oxidation, and autothermal reforming. This research contributes to creating sustainable and efficient hydrogen production methods, supporting the transition towards renewable energy sources (G. García et al., 2021).

3. Catalysis and Reaction Mechanisms

Explorations into the catalytic properties and reaction mechanisms involving methanol and similar compounds reveal insights into the synthesis of valuable chemicals. These studies encompass the development of catalysts, understanding reaction pathways, and optimizing processes for industrial applications. The research informs the production of polymers, pharmaceuticals, and other chemicals, contributing to materials science and chemical engineering advancements (A. Cybulski, 1994).

4. Environmental and Analytical Chemistry

The detection and analysis of methanol and its derivatives in environmental samples are critical for monitoring pollution and ensuring public health. Research in this area develops and improves analytical methods for detecting methanol, its degradation products, and related compounds in various matrices. This work supports environmental protection efforts and the safe use of chemicals in industry (J. Jalbert et al., 2019).

5. Polymer and Materials Science

The interaction of methanol and related compounds with polymers and materials is an area of significant interest. Research focuses on understanding how these compounds can be used in the synthesis, modification, and degradation of materials. This includes studying the cure mechanisms of epoxy resins, the development of polymer membranes for separation processes, and the production of biopolymers and other materials (J. McCoy et al., 2016).

properties

IUPAC Name

2-[2-hydroxyethyl-(4-methoxy-6-methylpyrimidin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-8-7-9(16-2)12-10(11-8)13(3-5-14)4-6-15/h7,14-15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGTYYVWTVQMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(CCO)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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